![molecular formula C6H6ClFN4 B3014507 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride CAS No. 2287342-25-8](/img/structure/B3014507.png)
6-Fluoro-2H-benzotriazol-5-amine;hydrochloride
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Overview
Description
The compound "6-Fluoro-2H-benzotriazol-5-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various fluorine-substituted heterocyclic compounds that share some structural similarities with the compound . These compounds are of interest due to their potential applications in pharmaceuticals and materials science, as they often exhibit unique photophysical, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of fluorine-substituted heterocyclic compounds involves various strategies, including condensation reactions, Michael addition reactions, and cyclization processes. For instance, novel yellow-green emitting fluorophores containing benzotriazole fragments were synthesized by combining benzotriazole UV absorber and HALS units . Similarly, 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained through the condensation of acid chlorides with a benzo[d]isoxazole derivative . Additionally, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were generated by Michael addition reactions . These methods highlight the versatility of synthetic approaches in creating fluorine-substituted compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as IR, 1H NMR, and CHN analysis . Single-crystal X-ray diffraction is also employed to determine the crystal structures of some derivatives, revealing the presence of chiral carbon atoms and the formation of 3D networks through hydrogen bonds and π-π interactions . These structural analyses are crucial for understanding the properties and potential applications of the compounds.
Chemical Reactions Analysis
The reactivity of fluorine-substituted heterocyclic compounds is influenced by the presence of fluorine, which can affect the electron distribution within the molecule. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the formation of two isomeric thiazolo[3,2-a]benzimidazol-3(2H)-ones, demonstrating the orientation of cyclization in these syntheses . The reactivity of such compounds can be harnessed to create a variety of heterocyclic structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these fluorine-substituted compounds are often determined by their molecular structure. For instance, the solubility of certain derivatives in water or PBS buffer systems can exceed 50 mg ml-1 at room temperature, which is significant for their potential use in biological applications . The presence of fluorine and other substituents can also enhance the photostability of fluorescent molecules, as observed in the novel fluorophores with benzotriazole fragments .
Scientific Research Applications
Environmental Applications
Amine-functionalized sorbents, which could include derivatives similar to 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride, have been explored for their potential in environmental applications, particularly in the removal of persistent and mobile fluoro-organic chemicals like PFAS (Perfluoroalkyl and Polyfluoroalkyl Substances) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent morphology, suggesting a promising area of research for compounds with similar structures (Ateia et al., 2019).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of benzotriazoles, which may share structural similarities with 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride, have been utilized in the synthesis of compounds with potential anticancer activities. These derivatives, particularly when combined with other pharmacophores like benzimidazoles, have shown promise in in vitro anticancer studies. This indicates the potential of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride derivatives in the development of novel anticancer agents (Yimer & Fekadu, 2015).
Corrosion Inhibition
Benzotriazole and its derivatives have been extensively studied for their corrosion inhibition properties, particularly for metals like copper and steel. The protective mechanisms involve adsorption and formation of complex layers on metal surfaces, which could be relevant for research involving 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride derivatives (Walker, 1976).
Synthesis and Structural Properties
The structural and spectroscopic properties of novel compounds, including those derived from benzotriazoles, have been a subject of scientific investigation. Research in this area could provide valuable insights into the synthesis, characterization, and potential applications of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride derivatives (Issac & Tierney, 1996).
Safety and Hazards
The safety information for “5-fluoro-1H-1,2,3-benzotriazol-6-amine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The specific safety and hazard information for “6-Fluoro-2H-benzotriazol-5-amine;hydrochloride” is not provided in the retrieved sources.
properties
IUPAC Name |
6-fluoro-2H-benzotriazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4.ClH/c7-3-1-5-6(2-4(3)8)10-11-9-5;/h1-2H,8H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOILOQWJVYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2H-benzotriazol-5-amine;hydrochloride |
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